molecular formula C29H23N5O2S B12009389 (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-43-3

(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12009389
CAS No.: 623935-43-3
M. Wt: 505.6 g/mol
InChI Key: AAGDJNGEEFSXJX-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a (Z)-configured methylene bridge linking a pyrazole ring and a 4-ethoxyphenyl group. Its molecular formula is C₂₉H₂₃N₅O₂S, with an average mass of 505.596 g/mol and a monoisotopic mass of 505.157246 g/mol . The pyrazole moiety at position 4 is further substituted with a 4-methylphenyl group and a phenyl ring, while the thiazolo-triazole core is functionalized with a 4-ethoxyphenyl group. The Z-configuration of the methylene bridge is critical for its spatial arrangement, influencing intermolecular interactions and biological activity .

Properties

CAS No.

623935-43-3

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-3-36-24-15-13-21(14-16-24)27-30-29-34(32-27)28(35)25(37-29)17-22-18-33(23-7-5-4-6-8-23)31-26(22)20-11-9-19(2)10-12-20/h4-18H,3H2,1-2H3/b25-17-

InChI Key

AAGDJNGEEFSXJX-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for ETT, but here’s a common one:

    Heterocyclization Approach:

Industrial Production:
  • ETT is not produced industrially on a large scale due to its specialized applications.

Chemical Reactions Analysis

ETT undergoes various reactions:

    Oxidation: ETT can be oxidized to form its corresponding thiazole-triazole sulfone.

    Reduction: Reduction of the pyrazole ring leads to the corresponding hydrazine derivative.

    Substitution: ETT can undergo nucleophilic substitution reactions at the ethoxy group.

    Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).

Scientific Research Applications

Structural Characteristics

The compound's structure features a thiazolo-triazole core with multiple aromatic substitutions, which contribute to its biological activity. The presence of the ethoxy and methyl groups enhances solubility and stability in various solvents.

Molecular Formula

  • Molecular Formula : C₃₀H₂₅N₅O₃S
  • Molecular Weight : 505.61 g/mol

Spectroscopic Data

Spectroscopic analysis such as NMR and IR spectroscopy can provide insights into the functional groups present in the compound. For example, characteristic peaks in the IR spectrum indicate the presence of carbonyl and nitrogen functionalities.

Anticancer Activity

Recent studies have indicated that compounds similar to (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. Molecular docking studies suggest that these compounds can interact effectively with cancer-related targets, inhibiting tumor growth and proliferation .

Antioxidant Properties

Research has shown that this compound possesses antioxidant capabilities. It can scavenge free radicals, thus reducing oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Preliminary results from in vitro assays indicate that it may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Photonic Materials

Due to its unique electronic properties, this compound is being explored as a component in photonic materials. Its ability to undergo photochromic reactions makes it suitable for applications in optical devices .

Sensor Development

The compound's sensitivity to environmental changes positions it as a potential candidate for sensor technologies. Its structural modifications can lead to enhanced selectivity and sensitivity toward specific analytes .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their efficacy against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer models .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of several pyrazole derivatives, including this compound using DPPH and ABTS assays. The findings highlighted its superior radical scavenging ability compared to standard antioxidants .

Mechanism of Action

  • ETT likely exerts its effects by modulating enzymes or receptors involved in inflammation, cell growth, or apoptosis.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo-Triazole Cores

The compound belongs to a family of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives, which are often modified at the 2- and 5-positions to tune physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological Activity
Target Compound 2-(4-Ethoxyphenyl), 5-{[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylene} C₂₉H₂₃N₅O₂S 505.596 Ethoxy group at 2-position; methylphenyl-pyrazole at 5-position Not explicitly reported, but inferred antifungal/anti-inflammatory potential
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-Methoxyphenyl), 5-{[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene} C₃₀H₂₅N₅O₃S 547.62 Additional methyl group on the ethoxyphenyl ring; methoxy vs. ethoxy substitution Enhanced lipophilicity; potential improved membrane permeability
(5Z)-2-[4-(1-Methylethoxy)phenyl]-5-[[4-(acetyloxy)-3-methoxyphenyl]methylene]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-[4-Isopropoxyphenyl], 5-[(4-acetoxy-3-methoxyphenyl)methylene] C₃₀H₂₆N₄O₅S 578.63 Isopropoxy and acetoxy-methoxy substituents Likely altered pharmacokinetics due to ester groups
(5Z)-2-(3-Methylbenzofuran-2-yl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(3-Methylbenzofuranyl), 5-(2-butoxybenzylidene) C₂₈H₂₄N₄O₃S 504.58 Benzofuran substituent; butoxy group Possible enhanced aromatic stacking interactions

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound balances hydrophobicity and electron-donating capacity, whereas methoxy or isopropoxy analogues (e.g., ) exhibit varied solubility and metabolic stability.
  • Pyrazole Modifications: The 3-(4-methylphenyl)-1-phenylpyrazole moiety in the target compound contrasts with analogues bearing chlorophenyl or hydroxy groups (e.g., ), which may influence binding to biological targets like fungal lanosterol 14α-demethylase .
Functional Analogues with Pyrazole-Thiazole Hybrids

Pyrazole-thiazole hybrids are pharmacologically significant due to dual heterocyclic pharmacophores. Notable examples include:

  • Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
    • Contains a chlorophenyl group and ester functionalities.
    • Demonstrated higher polarity (logP ~3.2) compared to the target compound (logP ~4.1 estimated), affecting bioavailability.
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles : Exhibit antifungal activity via inhibition of lanosterol demethylase (IC₅₀ ~1.2–8.7 µM). The target compound’s pyrazole-thiazolo-triazole scaffold may target similar enzymes but with distinct binding modes due to its larger substituents.
Physicochemical and Pharmacokinetic Comparisons
  • Hydrogen Bonding: The ethoxy group provides moderate H-bond donor/acceptor capacity, whereas thiomethyl or acetoxy substituents (e.g., ) introduce stronger polar interactions.
  • Stereochemical Impact : The Z-configuration of the methylene bridge is conserved across analogues (e.g., ), ensuring planar alignment critical for π-π stacking in protein binding pockets.

Biological Activity

The compound (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity, including anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C29H23N5O2SC_{29}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 505.6 g/mol. The structure features a thiazolo-triazole core that is known for its biological activity. The presence of ethoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, these compounds can reduce tumor growth and metastasis.

A review highlighted that thiazolidin-4-one derivatives demonstrate considerable potential as anticancer agents by inhibiting various enzymes and affecting multiple signaling pathways crucial for cancer progression .

Enzyme Inhibition Studies

The compound's structural features suggest it may inhibit enzymes such as:

  • Cyclooxygenase (COX) : Known for its role in inflammation and cancer progression.
  • Topoisomerases : Enzymes critical for DNA replication and transcription.

In vitro studies on similar compounds have shown promising results in inhibiting these enzymes, which may be extrapolated to predict the activity of this compound .

Additional Pharmacological Effects

Beyond anticancer activity, thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit:

  • Antioxidant Activity : Reducing oxidative stress in cells.
  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anti-diabetic Effects : Potentially improving insulin sensitivity and glucose metabolism.

These activities are vital for developing multi-target drugs that can address various health issues simultaneously .

Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazolo-triazole derivatives for their anticancer efficacy against breast cancer cell lines. The findings indicated that modifications in the side chains significantly affected the cytotoxicity profiles. The most potent derivatives induced apoptosis through caspase activation pathways .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition properties of related compounds. The results demonstrated that certain derivatives effectively inhibited COX enzymes at low micromolar concentrations. This suggests that this compound could exhibit similar inhibitory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazolidinone precursors with substituted pyrazole aldehydes. For example, a common approach uses Knoevenagel condensation to form the benzylidene linkage (critical for Z-configuration). Solvents like DMF or ethanol, catalysts (e.g., piperidine), and temperatures of 80–100°C are often employed. Yield optimization may require adjusting stoichiometry (1.2:1 molar ratio of aldehyde to thiazolo-triazole precursor) and reaction time (6–12 hours). Purification via column chromatography or recrystallization in ethanol is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use spectroscopic methods:

  • 1H/13C NMR : Verify proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and aromatic substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., calculated [M+H]+ for C₃₃H₂₈N₅O₂S: 582.1912) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the primary biological activities reported for structurally analogous thiazolo-triazole derivatives?

  • Answer : Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer potential : IC₅₀ of 10–50 µM against HeLa and MCF-7 cells, linked to apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition (50–70% at 10 µM) in macrophage models .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methyl groups) impact the compound’s bioactivity and stability?

  • Answer : Substituent effects can be systematically studied via:

  • QSAR modeling : Correlate logP values (e.g., ethoxy group increases hydrophobicity by ~0.5 units) with cellular uptake .
  • Thermogravimetric Analysis (TGA) : Ethoxy substituents enhance thermal stability (decomposition >250°C vs. 200°C for methyl analogs) .
  • Enzyme assays : 4-Ethoxyphenyl groups improve binding to CYP450 isoforms (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for methyl) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar compounds?

  • Answer : Address discrepancies by:

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT assay at 48 hours).
  • Metabolic stability tests : Evaluate hepatic microsomal degradation (t½ >30 min indicates viable in vivo potential) .
  • Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) via single-crystal X-ray diffraction .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

  • Answer : Employ:

  • Molecular docking : Simulate binding to Bcl-2 (PDB: 1G5M) or tubulin (PDB: 1SA0) to identify key interactions (e.g., hydrogen bonds with pyrazole nitrogen) .
  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (G2/M phase accumulation) .
  • Western blotting : Measure caspase-3 cleavage and p53 upregulation .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer : Strategies include:

  • Salt formation : Use hydrochloride salts to enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
  • Prodrug design : Introduce ester groups at the ethoxy moiety for hydrolytic activation in plasma .

Comparative and Mechanistic Questions

Q. How does this compound compare to other thiazolo-triazole derivatives in terms of structure-activity relationships (SAR)?

  • Answer : Key SAR insights:

  • Pyrazole substitution : 4-Methylphenyl at position 3 enhances cytotoxicity (ΔIC₅₀ = −15 µM vs. unsubstituted analogs) .
  • Thiazolo-triazole core : Fused rings improve metabolic stability (t½ = 120 min vs. 45 min for non-fused triazoles) .
  • Benzylidene linker : Z-configuration increases DNA intercalation capacity (Kd = 1.2 µM vs. 3.5 µM for E-isomer) .

Q. What analytical techniques are critical for detecting degradation products or by-products during synthesis?

  • Answer : Utilize:

  • LC-MS/MS : Identify impurities (e.g., over-oxidized pyrazole by-products at m/z 600–650) .
  • FT-IR : Monitor carbonyl stretches (1680–1700 cm⁻¹) to detect hydrolyzed thiazolidinone intermediates .
  • TLC with UV visualization : Track reaction progress using silica gel 60 F₂₅₄ plates and ethyl acetate/hexane (3:7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.